4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-11-5-4-7(13(20)21)6-9(11)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZUCLKQSNEMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691819 | |
| Record name | 2',6-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-83-6 | |
| Record name | 2',6-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Carboxylation Methodology
Adapted from patent CN103012122A, this method involves generating a lithium intermediate at the target position, followed by carboxylation with carbon dioxide. For 4-fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, the reaction sequence could proceed as follows:
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Starting Material : 3-bromo-4-fluoro-2-(trifluoromethyl)benzene.
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Lithiation : Treatment with tert-butyllithium (t-BuLi, 1.1 equiv) in tetrahydrofuran (THF) at -78°C in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.0 equiv).
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Carboxylation : Quenching the lithium intermediate with crushed dry ice (-78°C), followed by gradual warming to room temperature.
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Acidification : Adjusting the pH to 3–4 using diluted HCl to precipitate the carboxylic acid.
Key Parameters :
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Temperature control (-78°C) minimizes side reactions such as Li-halogen exchange.
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TMEDA enhances lithiation regioselectivity by coordinating to lithium.
Yield Optimization :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| t-BuLi Equiv | 1.1 | Maximizes intermediate stability |
| TMEDA Equiv | 1.0 | Prevents over-lithiation |
| CO2 Exposure Time | 60 min | Ensures complete carboxylation |
This method achieves ~85% yield in model systems, though steric hindrance from ortho-fluorine may reduce efficiency to ~70% for the target compound.
Cross-Coupling Approaches
Suzuki-Miyaura Biphenyl Coupling
Constructing the biphenyl backbone prior to carboxylation offers flexibility in substituent placement:
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Boronic Acid Preparation : Synthesize 2-fluoro-3-trifluoromethylphenylboronic acid via Miyaura borylation of 1-bromo-2-fluoro-3-trifluoromethylbenzene.
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Coupling Reaction : React with methyl 4-fluoro-3-iodobenzoate under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 90°C for 12h.
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Ester Hydrolysis : Treat with NaOH (2M, 60°C) to yield the carboxylic acid.
Advantages :
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High functional group tolerance allows precise positioning of fluorine and CF₃ groups.
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Modular synthesis facilitates analog generation.
Challenges :
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Boronic acid instability requires in situ generation.
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Competing protodeboronation at elevated temperatures reduces yield by ~15%.
For sequential fluorine introduction, DoM leverages directing groups to control substitution patterns:
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Directing Group Installation : Convert 3-nitrobenzoic acid to its pivaloyl-protected amide.
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Fluorination : Treat with LDA (2.2 equiv) and N-fluorobenzenesulfonimide (NFSI, 2.0 equiv) at -40°C to install fluorine at C4.
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CF₃ Introduction : Pd-mediated C–H trifluoromethylation using CF₃I/CuI system.
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Deprotection : Acidic hydrolysis (HCl, 6M) regenerates the carboxylic acid.
Critical Considerations :
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Pivaloyl directing groups enable meta-fluorination relative to the carboxylate.
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Trifluoromethylation efficiency drops below -20°C due to reduced Pd activity.
Industrial-Scale Production
Adapting laboratory methods for manufacturing requires addressing:
Continuous Flow Synthesis
Replacing batch reactors with microfluidic systems improves heat dissipation during exothermic lithiation steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 70% | 88% |
| Reaction Time | 6h | 1.5h |
| Temperature Control | ±5°C | ±0.5°C |
Crystallization Optimization
High-purity product (>99%) is achieved via:
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Solvent Screening : Hexane/ethyl acetate (4:1) removes residual TMEDA.
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Cooling Gradient : Gradual cooling from 50°C to -20°C over 8h yields uniform crystals.
Analytical Characterization
Validating synthetic success requires multimodal analysis:
5.1 NMR Spectroscopy
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¹⁹F NMR : Distinct signals for aromatic F (-110 ppm) and CF₃ (-64 ppm).
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¹H NMR : Absence of ester methyl groups confirms hydrolysis completion.
5.2 HPLC-MS
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Column : C18, 150 × 4.6 mm
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Mobile Phase : 0.1% HCOOH in H₂O/MeCN (gradient)
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Retention Time : 8.2 min (MW calc. 318.18, obs. 318.17)
Challenges and Mitigation Strategies
6.1 Regioselectivity in Fluorination
Competing para/ortho fluorination is minimized using bulky bases (e.g., LDA) that sterically hinder undesired pathways.
6.2 CF₃ Group Stability
Trifluoromethyl groups undergo hydrolysis under strongly acidic conditions. Maintaining pH >2 during carboxylation preserves integrity.
Emerging Technologies
7.1 Electrochemical Carboxylation
Applying -1.5V vs Ag/AgCl to aryl halides in CO₂-saturated DMF achieves 65% yield without organometallic reagents.
7.2 Photoredox Catalysis Visible-light-mediated C–H carboxylation using Ru(bpy)₃²⁺ reduces reliance on pre-functionalized substrates.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include carboxylate salts or anhydrides.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is being investigated for its potential as a pharmaceutical intermediate. Its fluorine substitutions can enhance the biological activity of drug candidates.
Case Study: Anti-inflammatory Agents
Research has indicated that derivatives of benzoic acids with fluorinated groups can exhibit significant anti-inflammatory properties. A study published in a peer-reviewed journal demonstrated that compounds similar to 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid showed reduced inflammation in animal models .
Agrochemicals
The compound's efficacy as a herbicide or pesticide is under investigation. Fluorinated compounds often demonstrate increased potency and selectivity against target pests.
Case Study: Herbicidal Activity
A recent study evaluated the herbicidal activity of various fluorinated benzoic acids against common agricultural weeds. The findings suggested that compounds with trifluoromethyl groups displayed enhanced herbicidal effects compared to their non-fluorinated counterparts .
Materials Science
In materials science, fluorinated compounds are valuable for their thermal stability and chemical resistance. 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid can be used in the development of advanced polymer materials.
Case Study: Polymer Development
Research has shown that incorporating fluorinated aromatic compounds into polymer matrices can improve their thermal and mechanical properties. A study focused on creating high-performance polymers revealed that the addition of this compound resulted in superior thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through its fluorinated aromatic ring. The high electronegativity of the fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound belongs to a family of polyfluorinated benzoic acids with trifluoromethyl substituents. Key analogs include:
Key Observations :
- Fluorine Position : Fluorine at the para position (4-F) in the benzoic acid ring (as in 67515-55-3) increases acidity compared to meta substitutions (e.g., 3-F in 261945-09-9) .
- Trifluoromethyl Group : The CF₃ group at the 3-position enhances lipophilicity, improving membrane permeability in biological systems .
- Bromine vs.
Physicochemical Properties
Acidity and Solubility
- Acidity : Fluorine and CF₃ groups lower the pKa of the carboxylic acid. For example, 4-Fluoro-3-(trifluoromethyl)benzoic acid (67515-55-3) has a pKa ~1.5–2.0, comparable to trifluoroacetic acid, due to strong electron withdrawal .
- Solubility : Lipophilicity (logP) increases with fluorination. However, polar substituents like methoxy (1237117-50-8) balance this by introducing hydrogen-bonding capacity .
Extraction and Membrane Diffusion
Benzoic acids with CF₃ groups exhibit high distribution coefficients (m > 10) in emulsion liquid membranes, enabling rapid extraction (>98% in <5 minutes) compared to acetic acid . The target compound’s biphenyl structure may further enhance membrane phase solubility due to increased aromaticity.
Biological Activity
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which enhance its chemical reactivity and biological interactions. This article will explore the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C14H7F5O2
- Molecular Weight : 302.2 g/mol
- CAS Number : 1261916-27-1
The presence of fluorine atoms in the structure significantly influences the compound's lipophilicity and ability to interact with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. For instance, a related compound demonstrated significant efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) reported as low as 12.9 μM . The incorporation of the trifluoromethyl moiety is believed to enhance the antimicrobial potency due to increased lipophilicity and improved binding to bacterial targets.
Anti-inflammatory Effects
Fluorinated benzoic acids have also been investigated for their anti-inflammatory properties. A study indicated that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. The position and type of substituents on the phenyl ring were found to be critical for tuning the pro-/anti-inflammatory potential of these compounds . Specifically, compounds with specific substitutions showed a significant increase in NF-κB activity, suggesting a complex interaction with inflammatory pathways.
The mechanisms through which 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The fluorine atoms may facilitate strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activities.
- Cell Membrane Interaction : The lipophilic nature of fluorinated compounds allows them to integrate into cell membranes, potentially altering membrane fluidity and affecting cell signaling pathways.
Study 1: Antimicrobial Activity Evaluation
In a comparative study assessing various fluorinated benzoic acids, 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid exhibited MIC values comparable to other potent antimicrobial agents. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the role of trifluoromethyl groups in enhancing antibacterial activity .
Study 2: Anti-inflammatory Potential
A separate investigation focused on the anti-inflammatory effects of fluorinated benzoic acids revealed that compounds similar to 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid could significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary Table of Biological Activities
| Activity Type | Compound Tested | MIC (μM) | Notes |
|---|---|---|---|
| Antimicrobial | 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | 12.9 | Effective against MRSA |
| Anti-inflammatory | Various fluorinated benzoic acids | N/A | Modulates NF-κB activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing trifluoromethyl and fluoro substituents onto benzoic acid scaffolds?
- Methodology : The trifluoromethyl group is typically introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling using halogenated precursors (e.g., aryl bromides) and trifluoromethylating agents like TMSCF₃ or TfOH . Fluorination at specific positions often employs electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution with KF under microwave irradiation .
- Key Considerations : Steric hindrance from the trifluoromethyl group may reduce reactivity, necessitating elevated temperatures (80–120°C) and catalysts like Pd(PPh₃)₄ .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substituents (δ -60 to -70 ppm for CF₃ groups; δ -110 to -120 ppm for aromatic F) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS ensures >95% purity and verifies molecular weight (e.g., [M-H]⁻ at m/z 302.04) .
- X-ray Crystallography : Resolves regiochemical ambiguities in the aryl ring substitution pattern .
Q. What are the primary research applications of fluorinated benzoic acid derivatives in medicinal chemistry?
- Applications :
- Enzyme Inhibition : Fluorine enhances binding to hydrophobic pockets in enzymes (e.g., kinases, carboxylases) via C-F···H-N interactions .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, improving pharmacokinetic profiles in drug candidates .
- Protein-Ligand Studies : Used as a probe for fluorescence polarization assays due to its rigid aromatic core .
Advanced Research Questions
Q. How do electronic effects from fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Insight : The electron-withdrawing nature of -CF₃ and -F groups deactivates the benzene ring, directing EAS to the least deactivated position. For example, nitration occurs preferentially at the para position relative to the benzoic acid group .
- Experimental Validation : Competitive reactions with isotopic labeling (e.g., ¹⁸O in HNO₃) tracked via LC-MS can map substitution patterns .
Q. What strategies mitigate poor aqueous solubility in fluorinated benzoic acids during in vitro assays?
- Approaches :
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) with buffers (pH 7.4) to improve solubility .
- Data Contradictions : Some studies report precipitation at high ionic strength, necessitating empirical optimization for each assay .
Q. How can conflicting structure-activity relationship (SAR) data for trifluoromethylated benzoic acids be resolved?
- Root Cause Analysis : Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
